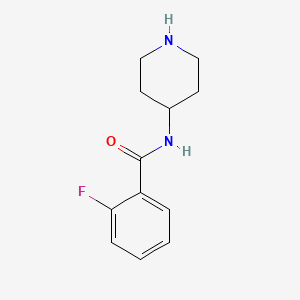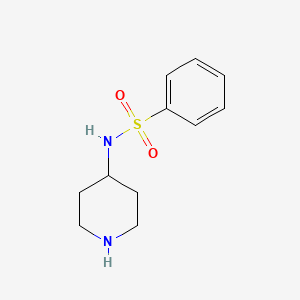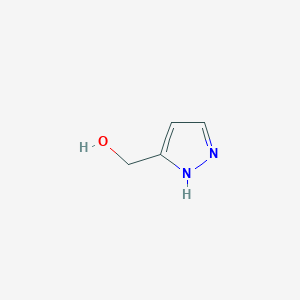
(1H-吡唑-3-基)甲醇
描述
“(1H-Pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is a member of the pyrazole family, a group of compounds containing a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “(1H-Pyrazol-3-yl)methanol”, has been achieved through various methods. One approach involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another strategy includes multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrazol-3-yl)methanol” consists of a pyrazole ring attached to a methanol group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms . Advanced NMR spectroscopy techniques such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-15N LR-HSQMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY and 1,1-ADEQUATE experiments can provide key information in the establishment of structural assignments .
Physical And Chemical Properties Analysis
“(1H-Pyrazol-3-yl)methanol” has a melting point of 184-185 °C, a boiling point of 137-140 °C (at 0.5 Torr pressure), and a density of 1.225 g/cm3 at 25 °C. It is a solid at room temperature and has an off-white color. Its pKa is predicted to be 13.59±0.10 .
科学研究应用
Synthesis of Heterocyclic Compounds
(1H-Pyrazol-3-yl)methanol serves as a precursor in the synthesis of various heterocyclic compounds. These compounds exhibit a broad spectrum of physical, chemical, and biological characteristics, making them valuable in pharmaceuticals and agrochemicals. The pyrazole ring, in particular, is a core framework in many heterocyclic compounds due to its structural similarity to natural products like hormones, antibiotics, and vitamins .
Biological Activities
The pyrazole derivatives, including those derived from (1H-Pyrazol-3-yl)methanol, are known for their biological activities. They have been studied for their potential as anti-inflammatory, analgesic, antipyretic, and antimicrobial agents. The systematic review of pyrazoles covers studies from 1990 to the present, highlighting the ongoing interest in their biological applications .
Catalysis
In synthetic chemistry, (1H-Pyrazol-3-yl)methanol derivatives can act as ligands for catalytic systems. They are involved in developing eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions. These advances contribute to more sustainable and efficient chemical processes .
安全和危害
未来方向
Pyrazole derivatives, including “(1H-Pyrazol-3-yl)methanol”, have shown promising potential in various fields of science due to their diverse structural significance and biological activities. Future research directions include the design of novel pyrazoles, the development of innovative synthesis routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles .
作用机制
Target of Action
Pyrazole derivatives have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolic processes .
Mode of Action
Pyrazole-based compounds are known to exhibit unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . This suggests that (1H-Pyrazol-3-yl)methanol may interact with its targets through similar mechanisms, leading to changes in the targets’ function or activity.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been implicated in various pathways, includingWnt-dependent signaling . The downstream effects of these pathways can influence a wide range of biological processes, from cell proliferation to metabolic regulation .
Pharmacokinetics
General properties of pyrazole derivatives suggest that these compounds may have variable absorption and distribution profiles, depending on their specific chemical structure . The metabolism and excretion of these compounds are also likely to be influenced by various factors, including the presence of specific metabolic enzymes and transporters .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, includingantiviral , anti-inflammatory , and anticancer effects . These effects suggest that (1H-Pyrazol-3-yl)methanol may exert similar actions at the molecular and cellular levels.
Action Environment
Factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the catalytic activity of pyrazole-based compounds . These factors may similarly influence the action of (1H-Pyrazol-3-yl)methanol.
属性
IUPAC Name |
1H-pyrazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-1-2-5-6-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEABCXJWANXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406758 | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-3-yl)methanol | |
CAS RN |
23585-49-1 | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of a (1H-Pyrazol-3-yl)methanol derivative into an osmium nitrido complex influence its anticancer activity?
A1: The research highlights that incorporating a specific (1H-Pyrazol-3-yl)methanol derivative, namely [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol (tpm), into an osmium(VI) nitrido complex results in a compound, Na[OsVI(N)(tpm)2], with promising anticancer properties. [, ] This complex demonstrates significant inhibitory effects on various cancer cell lines, including cervical, ovarian, breast cancer cells, and even cisplatin-resistant cells. [, ] Notably, unlike some other metal-based anticancer agents, Na[OsVI(N)(tpm)2] does not exhibit direct DNA binding affinity. [] Instead, its mechanism of action involves modulating the expression of proteins associated with protein transportation, DNA metabolism, and oxidative stress. [, ] This disruption of protein homeostasis ultimately triggers cell death through caspase-mediated apoptosis. [, ] The research suggests that the specific structural features of the tpm ligand, including the presence of both thienyl and pyrazole rings, contribute to the complex's ability to interact with and disrupt cellular targets.
Q2: What are the potential advantages of using the osmium(VI) nitrido complex containing (1H-Pyrazol-3-yl)methanol as an anticancer agent?
A2: The osmium(VI) nitrido complex, Na[OsVI(N)(tpm)2], where tpm is [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol, presents several potential advantages as an anticancer agent:
- Broad Spectrum Activity: The complex shows efficacy against a range of cancer cell lines, including those resistant to cisplatin. [, ] This suggests a potential for broader applicability in treating various cancer types.
- Alternative Mechanism of Action: Unlike some metal-based anticancer agents that target DNA directly, this complex disrupts protein homeostasis. [, ] This distinct mechanism could potentially overcome resistance mechanisms associated with DNA-targeting drugs.
- Induction of Apoptosis: The complex effectively induces caspase-mediated apoptosis in cancer cells, a controlled cell death pathway. [, ] This targeted induction of cell death is desirable for minimizing damage to surrounding healthy cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



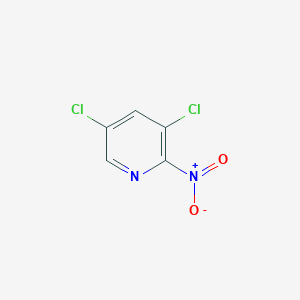
![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)
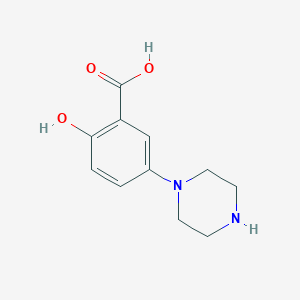




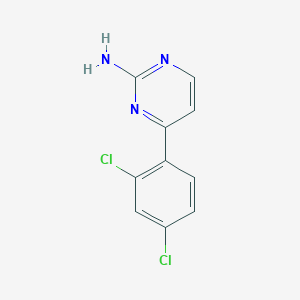
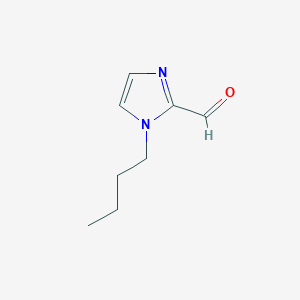

![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1335551.png)
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)
